molecular formula C6H8ClFN2 B2384128 4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole CAS No. 1443279-29-5

4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole

Cat. No.: B2384128
CAS No.: 1443279-29-5
M. Wt: 162.59
InChI Key: GTMVMYDDRIXMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the fluoroethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-amino-1-(2-fluoroethyl)-3-methylpyrazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 4-chloro-1-(2-ethyl)-3-methylpyrazole.

Scientific Research Applications

4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoroethyl group can enhance its binding affinity and selectivity towards certain targets, while the chloro and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole
  • 4-Chloro-1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole
  • 4-Chloro-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole

Uniqueness

4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the fluoroethyl group can enhance its metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMVMYDDRIXMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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